molecular formula C14H21NO3S B14404239 S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate CAS No. 84972-51-0

S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate

Cat. No.: B14404239
CAS No.: 84972-51-0
M. Wt: 283.39 g/mol
InChI Key: CLIOALRJQGDKJV-UHFFFAOYSA-N
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Description

S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate typically involves the reaction of 3,4-diethoxy-5-methylphenyl isocyanate with ethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,4-diethoxy-5-methylphenyl isocyanate+ethyl mercaptanS-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate\text{3,4-diethoxy-5-methylphenyl isocyanate} + \text{ethyl mercaptan} \rightarrow \text{this compound} 3,4-diethoxy-5-methylphenyl isocyanate+ethyl mercaptan→S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbamate group to amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate involves the inhibition of specific enzymes. The thiocarbamate group interacts with the active site of the enzyme, leading to the formation of a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    S-Ethyl dipropyl carbamothioate: Another thiocarbamate compound with similar herbicidal properties.

    S-Propyl butylethylcarbamothioate: Known for its use in agricultural applications.

    S-Propyl dipropylcarbamothioate: Used as a herbicide with a different alkyl group configuration.

Uniqueness

S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate stands out due to its specific structural features, such as the presence of diethoxy and methyl groups on the phenyl ring. These modifications can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84972-51-0

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

S-ethyl N-(3,4-diethoxy-5-methylphenyl)carbamothioate

InChI

InChI=1S/C14H21NO3S/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

CLIOALRJQGDKJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)SCC)C)OCC

Origin of Product

United States

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